2-(4-Ethyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine
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Overview
Description
2-(4-Ethyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine typically involves the reaction of 4-ethyl-1-methyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield amine derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(4-Ethyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenyl-1H-pyrazole: Similar in structure but with a phenyl group instead of an ethyl group.
3,5-Dimethyl-1H-pyrazole: Features two methyl groups on the pyrazole ring.
4-Chloro-1-methyl-1H-pyrazole: Contains a chlorine atom instead of an ethyl group.
Uniqueness
2-(4-Ethyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(4-ethyl-1-methylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-3-7-6-11(2)10-8(7)4-5-9/h6H,3-5,9H2,1-2H3 |
InChI Key |
WGCJYZXKKOWDJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(N=C1CCN)C |
Origin of Product |
United States |
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